molecular formula C8H13NO B7873031 3-(5-Methylfuran-2-yl)propan-1-amine

3-(5-Methylfuran-2-yl)propan-1-amine

Cat. No. B7873031
M. Wt: 139.19 g/mol
InChI Key: YLPDLVDYVUPWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methylfuran-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Methylfuran-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methylfuran-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles : A method for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles was developed, demonstrating the utility of this compound in creating complex organic structures (Stroganova et al., 2013).

  • Identification of Psychoactive Substances : Analytical properties of five substituted phenethylamine derivatives, including derivatives of 3-(5-Methylfuran-2-yl)propan-1-amine, were reported. This highlights its relevance in the context of psychoactive substances and their identification (Liu et al., 2017).

  • Synthesis of Tertiary Amines for Corrosion Inhibition : Tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, were synthesized and evaluated for their performance in inhibiting carbon steel corrosion (Gao et al., 2007).

  • Antimicrobial Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : This study involved the preparation of derivatives from furfuryl alcohol, including amines related to 3-(5-Methylfuran-2-yl)propan-1-amine, to evaluate their biological activities against cancer cell lines and bacteria (Phutdhawong et al., 2019).

  • Functional Modification of Hydrogels with Amine Compounds : Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through condensation with various amines, including 3-(5-Methylfuran-2-yl)propan-1-amine, for potential medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

3-(5-methylfuran-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPDLVDYVUPWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methylfuran-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.